

lower critical solution temperature (LCST) of poly(N,N-Diethylacrylamide)

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Compound of Interest

Compound Name: *N,N-Diethylacrylamide*

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An In-depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(**N,N-Diethylacrylamide**)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) of **poly(N,N-Diethylacrylamide)** (PDEAAm), a thermoresponsive polymer of significant interest in biomedical applications. This document details the underlying principles of its phase transition, factors influencing the LCST, experimental methodologies for its determination, and its relevance in drug delivery systems.

Introduction to Poly(**N,N-Diethylacrylamide**) and its LCST Behavior

Poly(N,N-Diethylacrylamide) (PDEAAm) is a temperature-sensitive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions.^[1] Below its LCST, PDEAAm is soluble in water, existing as extended polymer chains hydrated by water molecules through hydrogen bonding. As the temperature is raised above the LCST, the polymer undergoes a reversible phase transition, becoming insoluble and precipitating from the solution. This transition is driven by a shift in the thermodynamic balance, where the entropic contribution from the release of bound water molecules overcomes the enthalpic favorability of polymer-water interactions.^[2] This sharp transition, typically occurring around 33 °C, makes PDEAAm a

highly attractive material for various biomedical applications, particularly in controlled drug delivery, where temperature can be used as a trigger for drug release.[1][3]

The thermoresponsive behavior of PDEAAm is governed by the delicate balance between its hydrophilic amide groups and hydrophobic diethyl groups.[4] At lower temperatures, hydrogen bonding between the amide groups and water molecules dominates, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and the hydrophobic interactions between the diethyl groups become more significant, causing the polymer chains to collapse into compact globules and aggregate, leading to phase separation.[2]

Factors Influencing the LCST of PDEAAm

The precise LCST of PDEAAm can be tuned by several factors, allowing for the design of materials with specific thermal transition profiles.

Molecular Weight

The effect of molecular weight on the LCST of PDEAAm has been a subject of some debate in the literature.[5] However, a predominant finding is an inverse relationship between the LCST and the number-average molecular weight (M_n), particularly in the lower molecular weight range.[6][7] As the molecular weight increases, the LCST tends to decrease before reaching a plateau at higher molecular weights (ca. 2×10^5 g mol $^{-1}$).[6][8] This is attributed to the increased influence of hydrophobic interactions in longer polymer chains.[5] Conversely, some studies have reported an increase in LCST with increasing molecular weight, which may be influenced by the hydrophobicity of the polymer end groups.[9]

Table 1: Effect of Molecular Weight on the LCST of PDEAAm

Number-Average Molecular Weight (Mn) (g mol ⁻¹)	LCST (°C) (Turbidimetry)	LCST (°C) (Microcalorimetry)
9.6 x 10 ³	34.5	33.8
1.8 x 10 ⁴	33.8	33.1
4.5 x 10 ⁴	32.9	32.2
1.1 x 10 ⁵	32.2	31.5
2.2 x 10 ⁵	31.8	31.1
5.9 x 10 ⁵	31.8	31.1
1.3 x 10 ⁶	31.8	31.1

Data adapted from Lessard et al.[6]

Polymer Concentration

The concentration of the PDEAAm solution also affects its cloud point, which is often taken as the LCST. Generally, an increase in polymer concentration leads to a decrease in the LCST.[1] [10] This is because at higher concentrations, intermolecular interactions and aggregation are facilitated, promoting phase separation at a lower temperature.[11]

Table 2: Effect of Concentration on the LCST of PDEAAm

Concentration (wt %)	LCST (°C) (UV-Vis)	LCST (°C) (DSC)
0.2	33.0	-
0.5	33.5	32.5
1.0	34.0	32.8
2.0	34.5	33.0
5.0	34.0	32.5
10.0	33.0	32.0
20.0	32.0	31.5

Data compiled from Idziak et al.[2] and other sources.

Additives: Salts and Surfactants

The addition of salts and surfactants can significantly alter the LCST of PDEAAm solutions.

- Salts: The addition of salts like sodium chloride (NaCl) typically leads to a linear decrease in the LCST.[2] This is due to the "salting-out" effect, where salt ions disrupt the hydration shell around the polymer chains, promoting hydrophobic interactions and aggregation at lower temperatures.[12]
- Surfactants: Surfactants, such as sodium dodecyl sulfate (SDS), can have a more complex effect. At concentrations below its critical micelle concentration, SDS has been shown to cause a gradual increase in the LCST of PDEAAm.[2] This is likely due to the interaction of the surfactant with the polymer, increasing its overall hydrophilicity.

Table 3: Effect of Additives on the LCST of PDEAAm (0.5 wt% solution)

Additive	Concentration	LCST (°C)
None	-	33.5
NaCl	0.1 M	31.5
NaCl	0.2 M	29.5
NaCl	0.5 M	25.0
SDS	1 mM	34.0
SDS	2 mM	34.5
SDS	5 mM	35.5

Data adapted from Idziak et al.[2]

Experimental Protocols for LCST Determination

The LCST of PDEAAm is most commonly determined by turbidimetry (cloud point measurement) and differential scanning calorimetry (DSC).

Turbidimetry (Cloud Point Measurement)

This method relies on the change in the optical transparency of the polymer solution as it undergoes phase separation.

Protocol:

- Prepare a PDEAAm solution of the desired concentration in deionized water.
- Place the solution in a cuvette inside a UV-visible spectrophotometer equipped with a temperature controller.
- Set the wavelength to 500 nm.[2]
- Increase the temperature of the sample at a controlled heating rate (e.g., 1 °C/min).[2]
- Record the transmittance of the solution as a function of temperature.

- The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[1]

It is important to note that the measured cloud point can be influenced by the heating rate; a faster heating rate can result in a higher apparent LCST.[2]



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Workflow for LCST determination by turbidimetry.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic information about the process.

Protocol:

- Prepare a PDEAAm solution of the desired concentration.
- Accurately weigh a small amount of the solution into a DSC pan and seal it.
- Place the sample pan and an empty reference pan into the DSC instrument.
- Scan the temperature over a desired range (e.g., 0 to 80 °C) at a specific heating rate (e.g., 5 °C/min).[2]
- The LCST is determined from the endothermic peak in the DSC thermogram, corresponding to the dehydration of the polymer chains.

DSC measurements are generally less dependent on the heating rate and polymer concentration compared to optical methods.[2]

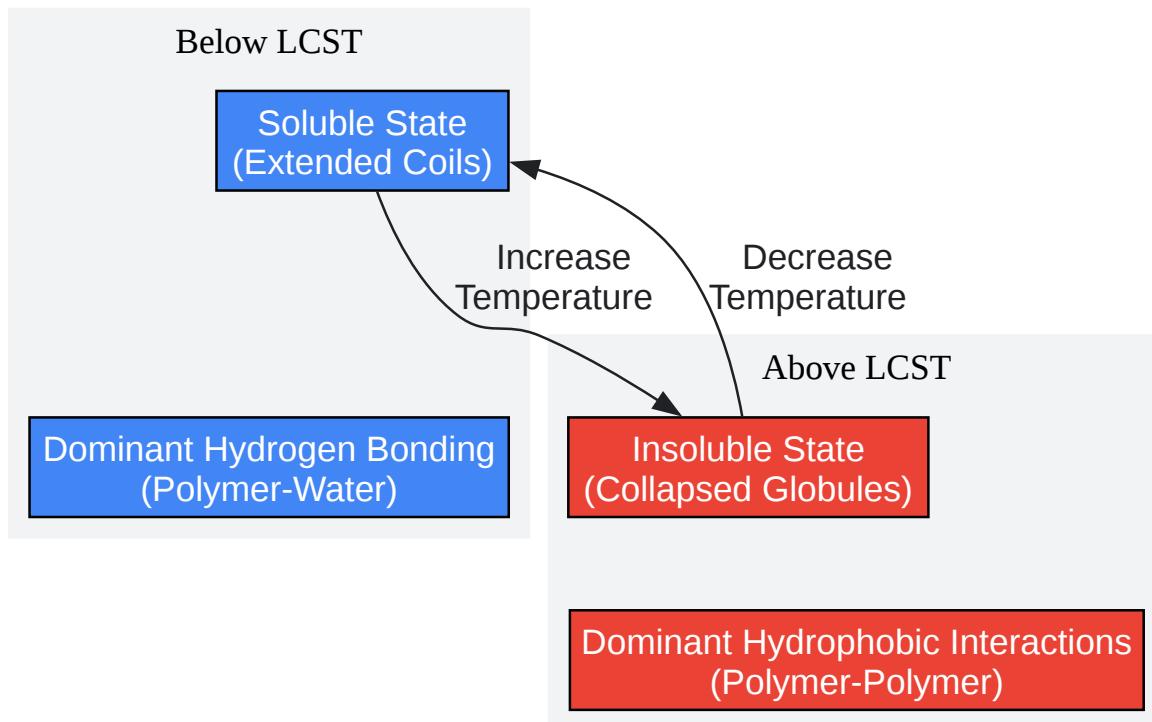


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Workflow for LCST determination by DSC.

Mechanism of LCST Transition

The LCST phenomenon in PDEAAm is a complex process driven by changes in polymer-water and polymer-polymer interactions with temperature.



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Reversible phase transition of PDEAAm around its LCST.

Applications in Drug Delivery

The sharp and reversible phase transition of PDEAAm near physiological temperature makes it an excellent candidate for temperature-triggered drug delivery systems.[\[3\]](#)

- **Injectable Hydrogels:** PDEAAm can be incorporated into hydrogel networks that are liquid at room temperature for easy injection but solidify at body temperature to form a drug depot for sustained release.
- **Thermoresponsive Micelles and Nanoparticles:** Block copolymers containing PDEAAm can self-assemble into micelles or nanoparticles that encapsulate drugs.[\[1\]](#) Upon reaching a target site with a slightly elevated temperature (e.g., a tumor), the PDEAAm block collapses, leading to the disassembly of the nanocarrier and the release of the encapsulated drug.
- **Smart Surfaces:** Surfaces coated with PDEAAm can be used to control cell adhesion and detachment. Below the LCST, cells can adhere and proliferate. By increasing the temperature above the LCST, the surface becomes more hydrophobic, causing the cells to detach without the need for enzymatic treatment.

Synthesis of Poly(N,N-Diethylacrylamide)

PDEAAm is typically synthesized by free radical polymerization of the **N,N-diethylacrylamide** monomer.

Free Radical Polymerization Protocol

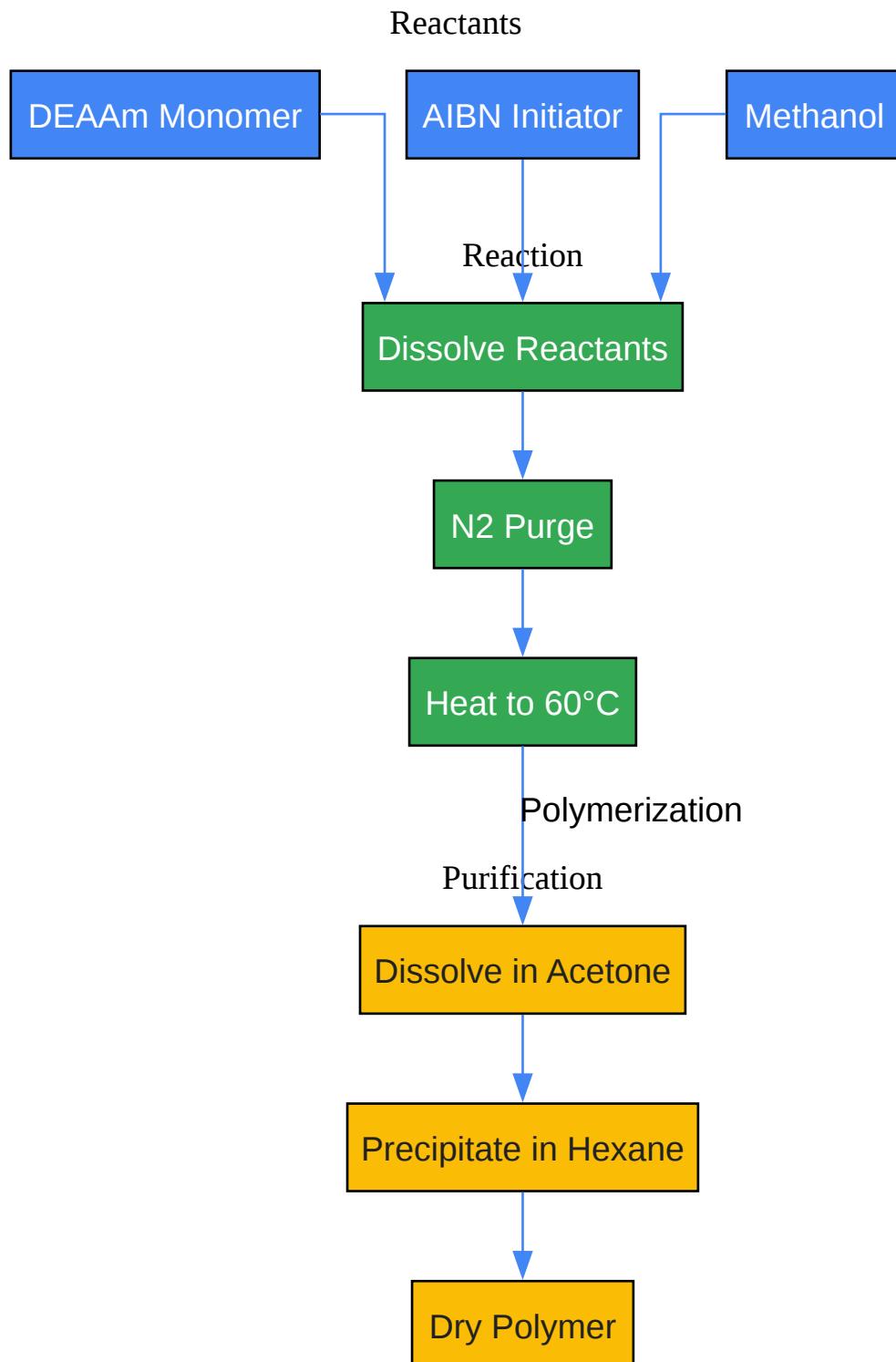
Materials:

- **N,N-diethylacrylamide** (DEAAm) monomer
- Azobisisobutyronitrile (AIBN) as initiator
- Methanol as solvent
- Acetone for dissolution
- Hexane for precipitation

Procedure:

- Dissolve DEAAm (e.g., 1.27 g, 10 mmol) and AIBN (e.g., 8 mg, 0.05 mmol) in methanol (e.g., 1.5 mL) in a reaction vessel.[2]
- Purge the solution with nitrogen for 20-30 minutes to remove oxygen.
- Heat the reaction mixture to 60 °C with stirring.[2]
- Continue the reaction for a set period (e.g., 6 hours).[2]
- Cool the reaction to room temperature.
- Dissolve the resulting polymer in a small amount of acetone.
- Precipitate the polymer by adding the acetone solution to an excess of hexane.
- Collect the precipitated polymer by filtration and dry under vacuum.

The molecular weight of the resulting polymer can be controlled by adjusting the monomer to initiator ratio. More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize PDEAAm with a well-defined molecular weight and narrow polydispersity.[13]

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General workflow for the synthesis of PDEAAM.

Conclusion

Poly(N,N-Diethylacrylamide) is a versatile thermoresponsive polymer with a readily tunable LCST in a physiologically relevant range. Understanding the factors that influence its phase transition and the methods for its characterization and synthesis is crucial for its effective application in advanced fields such as drug delivery and tissue engineering. This guide provides a foundational understanding for researchers and professionals seeking to harness the unique properties of PDEAAm in their work.

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